
1-(4-Methoxyphenyl)-1H-pyrazole
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 4-methoxyphenyl group. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its electronic and steric properties. The methoxy group at the para position of the phenyl ring enhances electron density, influencing reactivity in alkylation, arylation, and cross-coupling reactions . Its synthesis typically involves C–H functionalization or Chan Lam coupling, as demonstrated in ruthenium-catalyzed alkylation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones derived from 4-methoxybenzaldehyde and hydrazine. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-(4-Methoxyphenyl)-1H-pyrazole exhibits promising anticancer properties. A study evaluated its effects on the MDA-MB-468 human triple-negative breast cancer cell line. The compound was found to induce apoptosis through reactive oxygen species (ROS) generation, demonstrating a dose-dependent cytotoxic effect with an IC50 value of 14.97 μM after 24 hours, significantly lower than that of Paclitaxel . The mechanism involved cell cycle arrest in the S phase, highlighting its potential as a therapeutic agent against aggressive breast cancers.
Anti-inflammatory Properties
Another critical application is in anti-inflammatory research. Various derivatives of pyrazole compounds, including those with methoxy substitutions, have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole framework exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial activity. A study demonstrated that certain pyrazole derivatives exhibited significant bactericidal effects against Staphylococcus species, indicating their potential use in treating bacterial infections.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it an essential intermediate in synthesizing more complex organic molecules. This adaptability is crucial for developing new pharmaceuticals and agrochemicals.
Material Science
In material science, the unique properties of this compound make it a candidate for developing advanced materials with specific electronic or optical characteristics. Its incorporation into polymer matrices or as a ligand in coordination compounds can lead to innovative applications in electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Regioselectivity
The position of substituents on the phenyl ring significantly impacts chemical behavior. For example:
- Ortho- vs. meta-Alkylation : Reacting 1-(4-methoxyphenyl)-1H-pyrazole with bromocyclohexane yields ortho-alkylated 6ba (1-(2-cyclohexyl-4-methoxyphenyl)-1H-pyrazole) and meta-alkylated 7ba (1-(3-cyclohexyl-4-methoxyphenyl)-1H-pyrazole). NMR data show distinct chemical shifts for ortho (δ 1.30–1.80 ppm for cyclohexyl protons) versus meta derivatives (δ 1.40–2.10 ppm), confirming regioselectivity .
- Para-Methoxy vs. Methyl : 1-(4-Methylphenyl)-1H-pyrazole exhibits lower electron density than the methoxy analog, leading to slower reaction kinetics in Chan Lam couplings (e.g., 93% yield for methoxy vs. 85% for methyl derivatives under identical conditions) .
Table 1: Substituent Effects on Alkylation Reactions
Functional Group Modifications and Bioactivity
Trifluoromethyl and Aryl Hybrids
The introduction of trifluoromethyl (CF₃) groups enhances metabolic stability and lipophilicity. For instance:
- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole: X-ray crystallography confirms a planar pyrazole ring (torsion angle: 2.1°) with strong intermolecular π-π stacking (distance: 3.5 Å) .
- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole: Exhibits a molecular weight of 352.74 g/mol and higher LogP (3.8) compared to non-CF₃ analogs, correlating with improved blood-brain barrier penetration .
Anti-inflammatory Derivatives
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole : Substituting the para-methoxy group with 3-chlorophenyl increases anti-inflammatory activity (prostaglandin inhibition: 82% at 5 mg/kg) but raises ulcerogenicity (UI = 4.27) compared to the parent compound (UI = 2.10) .
Table 2: Bioactivity Comparison of Pyrazole Derivatives
Spectral and Crystallographic Differences
- IR Spectroscopy: The methoxy group in this compound shows a characteristic C–O–C stretch at 1250 cm⁻¹, absent in non-methoxy analogs .
- X-ray Diffraction : The methoxy derivative crystallizes in space group P-1 with unit cell parameters a = 8.21 Å, b = 9.45 Å, contrasting with the P2₁/c space group of 5-(4-chlorophenyl) analogs .
Biological Activity
1-(4-Methoxyphenyl)-1H-pyrazole is a heterocyclic compound recognized for its potential biological activities. This compound, characterized by a pyrazole ring and a methoxy-substituted phenyl group, has attracted attention in medicinal chemistry due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including the Vilsmeier-Haack reaction for formylation. The general synthetic pathway can be summarized as follows:
- Starting Materials : Para-methoxyphenyl hydrazine and appropriate carbonyl compounds.
- Reaction Conditions : Elevated temperatures (around 70 °C), typically under solvent conditions that favor nucleophilic attack.
- Analytical Techniques : Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm product formation.
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential applications in pharmacology.
Antimicrobial Activity
Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MIC) indicating potent antibacterial activity.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Escherichia coli | 15 |
This compound | Staphylococcus aureus | 10 |
Anti-inflammatory Activity
In vivo studies demonstrated that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound showed a reduction in inflammatory markers in animal models.
Case Study: Structure-Activity Relationship (SAR)
A notable case study focused on the structure-activity relationship of pyrazole derivatives, including this compound. The study revealed that modifications to the methoxy group significantly influenced biological activity.
- Key Findings :
- Substitution at the para position enhanced anti-inflammatory activity.
- The presence of electron-donating groups like methoxy increased binding affinity to target proteins.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in inflammatory pathways and microbial growth. Binding studies indicated that the compound interacts with cyclooxygenase enzymes and other targets implicated in inflammation and infection.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propanedione with phenylhydrazine in ethanol and glacial acetic acid yields 45% of the product after silica gel purification . Alternatively, a photoelectrocatalytic method using Cu catalysis achieves 77% yield via silica gel chromatography (hexane/ethyl acetate eluent) . Key variables affecting yield include reaction time (24 hours vs. shorter protocols), solvent choice (ethanol vs. THF/water mixtures), and catalyst type (Cu vs. acid catalysis).
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. For example, the compound crystallizes in the space group P-1 with a dihedral angle of 16.83° between the pyrazole and methoxyphenyl rings, confirmed via SHELXL refinement . NMR spectroscopy (¹H, ¹³C, ¹⁹F) and IR are used for preliminary characterization, with methoxy protons resonating at δ ~3.8 ppm and aromatic protons between δ 6.4–7.8 ppm .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous pyrazoles exhibit antimicrobial and anti-inflammatory properties. For instance, 4-methoxyphenyl-substituted pyrazoles show enhanced antioxidant activity compared to methyl or nitro derivatives . Bioactivity screening often involves in vitro assays (e.g., bacterial growth inhibition), but FDA approval status is absent for such compounds .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence electronic properties and reactivity?
Computational studies (DFT) reveal that the 4-methoxyphenyl group increases CH acidity at the pyrazole C3/C5 positions, facilitating deprotonative metallation. The methoxy group’s electron-donating nature stabilizes intermediates in cross-coupling reactions, enabling regioselective functionalization . Comparative analysis with fluorophenyl or chlorophenyl analogs shows distinct Hammett σ values, impacting reaction kinetics in catalytic systems .
Q. What challenges arise in refining the crystal structure of this compound derivatives?
High-resolution data (e.g., λ = 0.71073 Å) and SHELXL software are critical for resolving torsional angles and hydrogen bonding networks. For example, O-H⋯N hydrogen bonds stabilize crystal packing, with bond lengths ~1.8 Å and angles ~165° . Twinning or low-resolution data may require iterative refinement using restraints on displacement parameters .
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking studies (e.g., AutoDock Vina) combined with MD simulations assess binding affinity to enzymes like tubulin or cyclooxygenase. The methoxyphenyl moiety’s hydrophobic surface area (~45 Ų) and hydrogen-bonding capacity (e.g., with Arg120 in COX-2) are key determinants . QSAR models further correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays .
Q. What role does the compound play in supramolecular chemistry or material science?
The pyrazole core acts as a ligand for transition metals (e.g., Cu, Pd), forming coordination polymers with potential catalytic applications. In crystal engineering, its planar structure and π-π stacking (interplanar distance ~3.5 Å) enable design of porous frameworks . Functionalization via click chemistry (e.g., triazole hybrid synthesis) further expands utility in drug delivery systems .
Q. Methodological Notes
- Synthetic Optimization : Compare reflux vs. catalytic methods for scalability .
- Structural Analysis : Use SHELXL for refinement and Mercury for visualization .
- Activity Screening : Prioritize in vitro assays (e.g., MIC for antimicrobial studies) .
- Computational Tools : Gaussian09 for DFT, PyMOL for docking visualization .
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATADCJHNNRIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481839 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-67-4 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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